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molecular formula C9H8FNO2 B8734115 2-Fluoro-3,4-dimethoxybenzonitrile

2-Fluoro-3,4-dimethoxybenzonitrile

Cat. No. B8734115
M. Wt: 181.16 g/mol
InChI Key: WQKRKQDDAUESPS-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

4.4 g of 2-fluoro-3,4-dimethoxybenzaldehyde and 1.83 g of hydroxylamine hydrochloride are heated under reflux for 5 hours together with 30 ml of ethanol. The reaction mixture is subsequently evaporated and the residue, dried in a high vacuum at 23°, is introduced into 40 ml of phosphorus oxychloride. After stirring at 23° for 2.5 hours the reaction mixture is evaporated, the residue is treated with ice-water, the precipitate which thereby forms is filtered off, washed with water, taken up in methylene chloride, the methylene chloride solution is dried over sodium sulfate and evaporated. By recrystallization of the residue from methylene chloride/hexane there is obtained 2-fluoro-3,4-dimethoxybenzonitrile of m.p. 64°-65°.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([O:10][CH3:11])=[C:8]([O:12][CH3:13])[CH:7]=[CH:6][C:3]=1[CH:4]=O.Cl.[NH2:15]O>C(O)C>[F:1][C:2]1[C:9]([O:10][CH3:11])=[C:8]([O:12][CH3:13])[CH:7]=[CH:6][C:3]=1[C:4]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1OC)OC
Name
Quantity
1.83 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring at 23° for 2.5 hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is subsequently evaporated
CUSTOM
Type
CUSTOM
Details
the residue, dried in a high vacuum at 23°
ADDITION
Type
ADDITION
Details
is introduced into 40 ml of phosphorus oxychloride
CUSTOM
Type
CUSTOM
Details
is evaporated
ADDITION
Type
ADDITION
Details
the residue is treated with ice-water
FILTRATION
Type
FILTRATION
Details
the precipitate which thereby forms is filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride solution is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
By recrystallization of the residue from methylene chloride/hexane there

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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